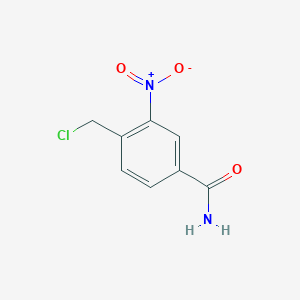

4-(Chloromethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chloromethyl)-3-nitrobenzamide, commonly referred to as CMNB, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CMNB is a colorless solid that is soluble in water and ethanol. It is a versatile compound that can be used as a building block for synthesis of other compounds, as well as a reagent in various biochemical and pharmacological studies.

Scientific Research Applications

Crystal Engineering

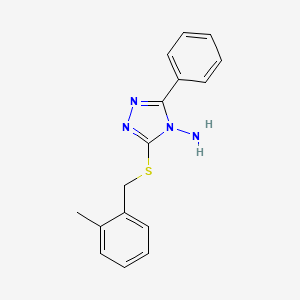

- Crystal Engineering with Hydrogen Bonds and Halogen Bonds : 4-Nitrobenzamide compounds, similar in structure to 4-(Chloromethyl)-3-nitrobenzamide, have been used in crystal engineering, demonstrating the potential for designing specific molecular interactions in crystal structures (Saha, Nangia, & Jaskólski, 2005).

Pharmacological Applications

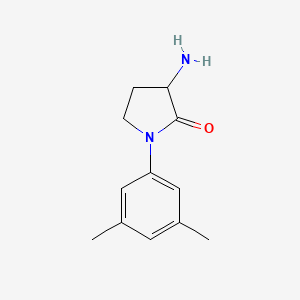

Antitumor Activity : N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a nitroaromatic derivative of 4-(Chloromethyl)-3-nitrobenzamide, has shown significant antitumor activity. This research explored its chemical behavior, physicochemical properties, and formulation for parenteral administration (Sena et al., 2017).

Cytotoxic Effects in Cancer Cell Lines : Another derivative, N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), exhibited cytotoxic effects in cancer cell lines. It was found to trigger mitochondrial apoptotic pathways and autophagic cell death in HL60 cells (Perdigão et al., 2017).

Chemical Synthesis and Reactivity

Formation of Binary Co-crystals : 4-Nitrobenzamide, structurally related to 4-(Chloromethyl)-3-nitrobenzamide, has been studied for its ability to form binary co-crystals, revealing insights into the creation of specific molecular arrangements (Aakeröy, Desper, & Helfrich, 2004).

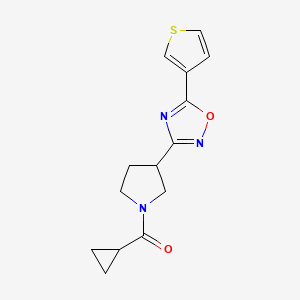

Synthesis of Quinazolin-4(3H)-ones : A one-pot synthesis method was developed for 2-substituted quinazolin-4(3H)-ones starting from 2-nitrobenzamides, which are closely related to 4-(Chloromethyl)-3-nitrobenzamide. This demonstrates the compound's potential in facilitating complex organic syntheses (Romero, Salazar, & López, 2013).

Synthesis of N-Phenylbenzamides : Research on the synthesis and evaluation of 4-nitro-N-phenylbenzamides, similar to 4-(Chloromethyl)-3-nitrobenzamide, highlighted their potential application in developing new pharmacological agents, specifically as anticonvulsants (Bailleux et al., 1995).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the interaction of organoboron reagents with palladium (II) complexes .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence carbon–carbon bond formation , which is a fundamental process in organic chemistry and biochemistry.

Pharmacokinetics

Similar compounds have been analyzed using high-performance liquid chromatography (hplc), which can provide insights into their pharmacokinetic properties .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to the structure of organic molecules.

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound may participate are known to be exceptionally mild and functional group tolerant . .

properties

IUPAC Name |

4-(chloromethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVZDNKYMHDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B2983624.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2983627.png)

![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)